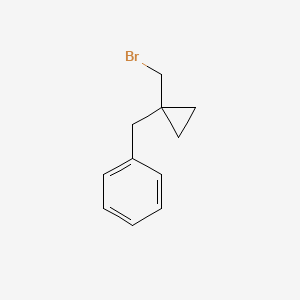

(1-Bromomethylcyclopropylmethyl)benzene

Overview

Description

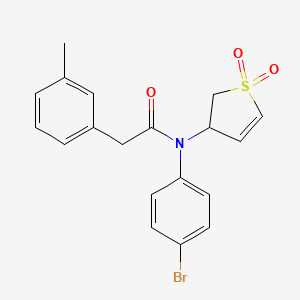

“(1-Bromomethylcyclopropylmethyl)benzene” is a chemical compound with the CAS Number: 863506-85-8 . It has a molecular weight of 225.13 .

Synthesis Analysis

The synthesis of “(1-Bromomethylcyclopropylmethyl)benzene” could potentially involve the bromination of a benzene derivative . The order of reactions can change the products produced . From benzene, two reactions, an acylation and a bromination, could be used . The retrosynthetic analysis has provided two valid routes from benzene .

Molecular Structure Analysis

According to the molecular orbital theory for benzene structure, benzene ring involves the formation of three delocalised π – orbitals spanning all six carbon atoms .

Chemical Reactions Analysis

When substituted benzene compounds undergo electrophilic substitution reactions, two related features must be considered. The first is the relative reactivity of the compound compared with benzene itself . The main reactions which benzene will undergo include the replacement of one of the 6 hydrogen atoms from the benzene ring .

Physical And Chemical Properties Analysis

Benzene, a related compound, belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colourless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .

Scientific Research Applications

Fluorescence-Based Materials and Techniques

Benzene-based compounds have been used extensively in the development of fluorescence-based materials and associated techniques . These techniques have applications in various research fields and industries, including analytical, imaging, and sensing techniques .

Biology and Materials Science

Organic molecule-based fluorophores, which can include benzene-based compounds, have ushered in a new era in biology and materials science . They can be used in the development of new derivatives in fluorophore-related materials science fields .

Luminescent Organic Materials

Single-benzene luminescent molecules have attracted considerable research attention due to their excellent properties and easy preparation . They have potential applications in the fields of organic light-emitting diodes (OLEDs), biological imaging, organic solid-state lasers, and chemical sensors .

Supramolecular Chemistry and Crystal Engineering

The development of supramolecular chemistry and crystal engineering has led to the study of multi-component molecular materials such as cocrystals . Benzene-based compounds can be used in the assembly of these materials through non-covalent interactions .

Genetic Damage Research

Benzene exposure has been linked to genetic damage . While “(1-Bromomethylcyclopropylmethyl)benzene” is not benzene itself, it does contain a benzene ring. Therefore, it could potentially be used in research studying the genetic effects of benzene exposure .

Environmental Health Research

Similarly, this compound could be used in environmental health research, particularly in studies investigating the health effects of exposure to benzene and similar compounds .

Mechanism of Action

Mode of Action

(1-Bromomethylcyclopropylmethyl)benzene is likely to undergo electrophilic aromatic substitution reactions . In these reactions, the benzene ring of the compound acts as a nucleophile, attacking an electrophile. The bromine atom attached to the cyclopropylmethyl group may enhance the electrophilic character of the compound, making it more reactive .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (1-Bromomethylcyclopropylmethyl)benzene . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability. Additionally, the compound’s action might be influenced by the specific biological environment (e.g., cell type, organ system) in which it is present.

Safety and Hazards

Future Directions

Future research could potentially involve the use of wearable passive samplers for assessing environmental exposure to organic chemicals . Directed evolution is also a powerful tool for protein engineering and functions by harnessing natural evolution, but on a shorter timescale . Another future direction could be the development of single-atom catalysts for catalytic benzene oxidation to phenol .

properties

IUPAC Name |

[1-(bromomethyl)cyclopropyl]methylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-9-11(6-7-11)8-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVYORQGIOAUNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CC2=CC=CC=C2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Bromomethylcyclopropylmethyl)benzene | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

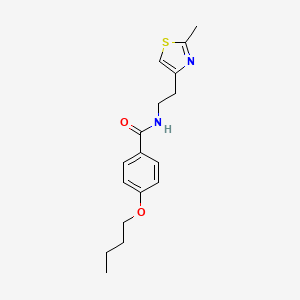

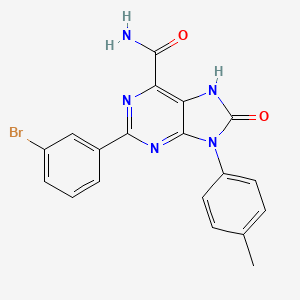

![3-(4-methylbenzyl)-6-(3-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3290150.png)

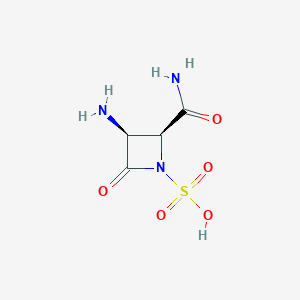

![Methyl 6-fluoro-3-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B3290164.png)

![5-[(4-fluorophenyl)methyl]-2(1H)-pyridinone](/img/structure/B3290187.png)

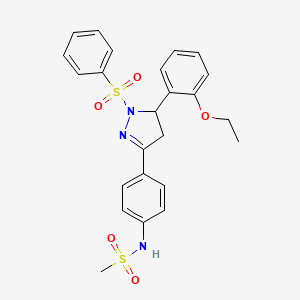

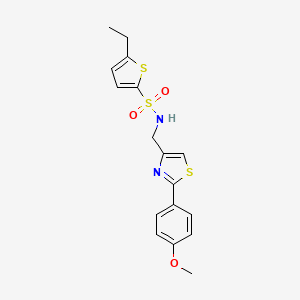

![2,4,5-trimethyl-N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B3290219.png)